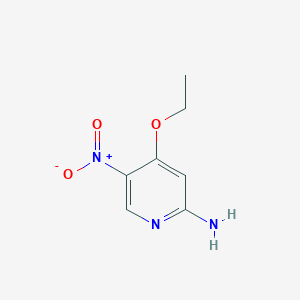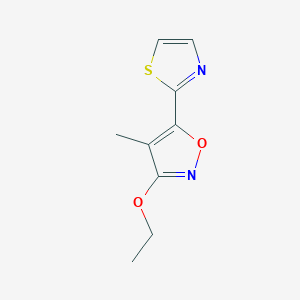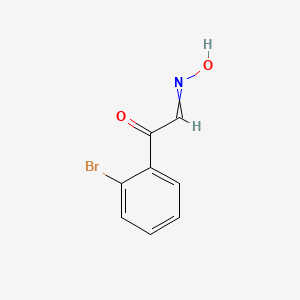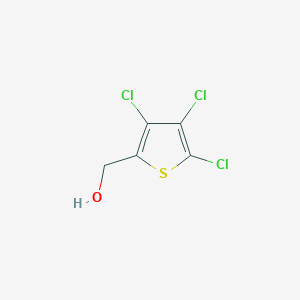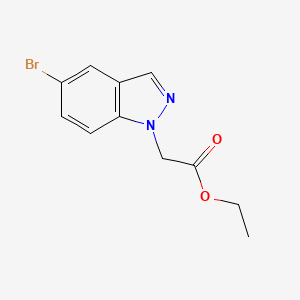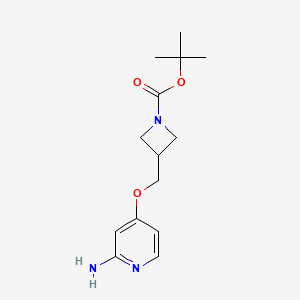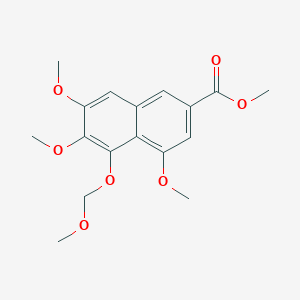![molecular formula C11H8N2S B13925633 3-Phenylimidazo[2,1-b]thiazole CAS No. 32189-02-9](/img/structure/B13925633.png)
3-Phenylimidazo[2,1-b]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a thiazole ring, with a phenyl group attached at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with α-bromoacetophenone in the presence of a base, followed by cyclization to form the imidazo[2,1-b]thiazole ring system . Another approach involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions: 3-Phenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenyl ring and the heterocyclic nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic system.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-Phenylimidazo[2,1-b]thiazole varies depending on its application. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of protein kinases and the activation of caspases . Molecular docking studies have revealed that the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death .
類似化合物との比較
Tetramisole: Another compound with a similar structure, used for similar applications as Levamisole.
Uniqueness: 3-Phenylimidazo[2,1-b]thiazole stands out due to its diverse range of biological activities and its potential for modification to enhance its properties. Its unique structure allows for various substitutions, making it a versatile scaffold for drug development and other applications.
特性
CAS番号 |
32189-02-9 |
|---|---|
分子式 |
C11H8N2S |
分子量 |
200.26 g/mol |
IUPAC名 |
3-phenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-14-11-12-6-7-13(10)11/h1-8H |
InChIキー |
SMEJIYARBCBMAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=CN23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


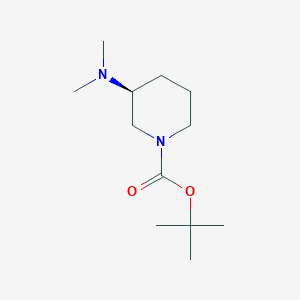
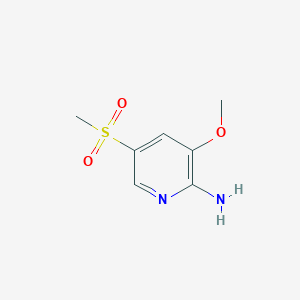
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
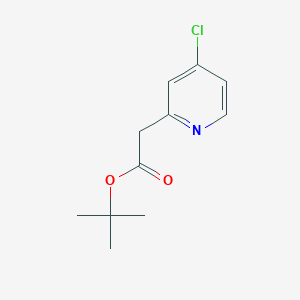
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B13925599.png)
